molecular formula C18H24N4O2 B7343123 4-(dimethylamino)-N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]benzamide

4-(dimethylamino)-N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]benzamide

Cat. No. B7343123
M. Wt: 328.4 g/mol
InChI Key: PAYVWJQHMUINCJ-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known to have a unique structure that makes it an ideal candidate for use in various scientific experiments.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]benzamide is not well understood. However, it is believed to interact with various proteins and enzymes in the body, which can lead to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have a wide range of effects on cellular function, which can lead to changes in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(dimethylamino)-N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]benzamide in lab experiments is its unique structure, which makes it an ideal candidate for use in various scientific experiments. However, one of the main limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on 4-(dimethylamino)-N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]benzamide. One possible direction is to study the compound's mechanism of action in more detail, in order to better understand its effects on cellular function. Another possible direction is to identify new drug targets for this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, future research could focus on optimizing the synthesis method for this compound, in order to make it more efficient and cost-effective.

Synthesis Methods

The synthesis method for 4-(dimethylamino)-N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]benzamide involves a series of steps that are carried out under controlled conditions. The first step involves the reaction of 4-(dimethylamino)benzaldehyde with 2-(1H-pyrazol-4-yl)oxan-3-ylmethanol in the presence of a suitable catalyst. This reaction results in the formation of an intermediate product, which is then treated with benzoyl chloride to form the final product, this compound.

Scientific Research Applications

4-(dimethylamino)-N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]benzamide has a wide range of scientific research applications. This compound is known to have potential applications in the field of cancer research, where it can be used to study the effects of various drugs on cancer cells. It can also be used to study the mechanism of action of various drugs, and to identify new drug targets.

properties

IUPAC Name

4-(dimethylamino)-N-[[(2R,3S)-2-(1H-pyrazol-4-yl)oxan-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-22(2)16-7-5-13(6-8-16)18(23)19-10-14-4-3-9-24-17(14)15-11-20-21-12-15/h5-8,11-12,14,17H,3-4,9-10H2,1-2H3,(H,19,23)(H,20,21)/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYVWJQHMUINCJ-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2CCCOC2C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC[C@@H]2CCCO[C@H]2C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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